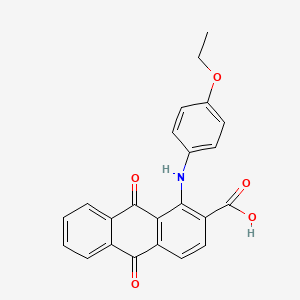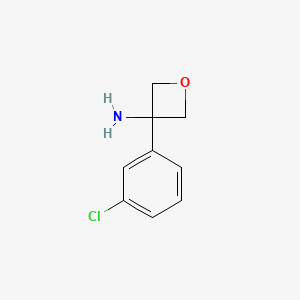
3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diméthoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)méthylène)hydrazinyl)éthyl)benzamide: is a complex organic compound with the molecular formula C21H20N4O5 and a molecular weight of 408.417 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety and a benzamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diméthoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)méthylène)hydrazinyl)éthyl)benzamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its complex structure and functional groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4-Diméthoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)méthylène)hydrazinyl)éthyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to various biological effects . The compound’s hydrazone linkage allows it to act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparison with Similar Compounds
Similar Compounds:
- 3,4-Diméthoxy-N-(2-oxo-2-(2-(2-thienylméthylène)hydrazino)éthyl)benzamide
- 4-Hydroxy-2-quinolones
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness: The unique combination of the quinoline moiety and the benzamide group in 3,4-Diméthoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)méthylène)hydrazinyl)éthyl)benzamide sets it apart from other similar compounds. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its complex structure and functional groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to various biological effects . The compound’s hydrazone linkage allows it to act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparaison Avec Des Composés Similaires
- 3,4-Dimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 4-Hydroxy-2-quinolones
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness: The unique combination of the quinoline moiety and the benzamide group in 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide sets it apart from other similar compounds. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
881659-45-6 |
|---|---|
Formule moléculaire |
C21H20N4O5 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(2-oxo-1H-quinolin-3-yl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C21H20N4O5/c1-29-17-8-7-14(10-18(17)30-2)20(27)22-12-19(26)25-23-11-15-9-13-5-3-4-6-16(13)24-21(15)28/h3-11H,12H2,1-2H3,(H,22,27)(H,24,28)(H,25,26)/b23-11+ |
Clé InChI |
GIQSJSSGXQEUTO-FOKLQQMPSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC3=CC=CC=C3NC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


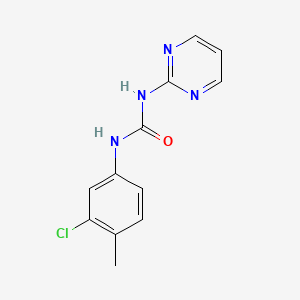



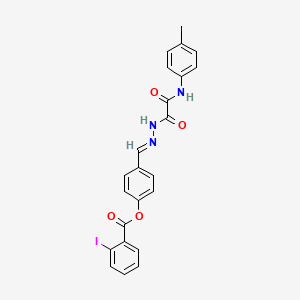

![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
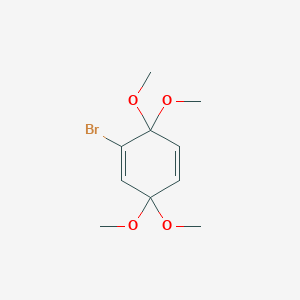
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)

